Dehydronitrosonisoldipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-11(2)10-27-20(24)17-13(4)21-12(3)16(19(23)26-5)18(17)14-8-6-7-9-15(14)22-25/h6-9,11H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMSLPIJQICBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2N=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87375-91-5 | |
| Record name | 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087375915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ISOBUTYL 5-METHYL 2,6-DIMETHYL-4-(2-NITROSOPHENYL)PYRIDINE-3,5-DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C01E7UK8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanism of Action of Dehydronitrosonisoldipine on Sarm1
Allosteric Modulation of SARM1 Activation Pathway
Dehydronitrosonisoldipine functions as an allosteric modulator of SARM1, primarily by interfering with its activation pathway rather than directly inhibiting its enzymatic functions. medchemexpress.commedchemexpress.comnih.gov SARM1 is an enzyme that, under homeostatic conditions, exists in an inactive, auto-inhibited state. nih.govelifesciences.org This auto-inhibition is maintained by the ARM (armadillo repeat) domain, which physically separates the TIR domains, preventing the dimerization required for its NAD+ hydrolase activity. nih.gov
The activation of SARM1 is regulated by the balance of nicotinamide (B372718) mononucleotide (NMN) and nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govnih.gov High levels of NAD+ maintain SARM1 in its inhibited state, while an increased NMN/NAD+ ratio triggers a conformational change, leading to SARM1 activation. nih.gov Research indicates that this compound targets the autoregulatory ARM domain, locking the enzyme in an inactive conformation. nih.govnih.govelifesciences.org This is supported by cryo-electron microscopy structures which show that the binding of this compound stabilizes the auto-inhibited state of SARM1. nih.govelifesciences.org
Covalent Binding Modality of this compound to SARM1
The inhibitory effect of this compound on SARM1 is achieved through a covalent binding mechanism. medchemexpress.commedchemexpress.comnih.govelifesciences.org This irreversible interaction is a key feature that distinguishes it from other reversible inhibitors. elifesciences.org
Identification and Functional Significance of Cysteine Residue C311
The primary target of this compound on the SARM1 protein has been identified as the cysteine residue at position 311 (C311), located within the ARM domain. nih.govnih.govelifesciences.org Mass spectrometry and mutagenesis studies have confirmed that this compound covalently modifies this specific cysteine. nih.govelifesciences.orgelifesciences.org The functional significance of this interaction is profound; by modifying C311, this compound effectively prevents the NMN-induced activation of SARM1. nih.govelifesciences.org While C311 is the dominant site of modification, it has been suggested that the compound may also engage other cysteines within SARM1, albeit to a lesser extent. nih.gov Mutating C311 to alanine, for instance, only modestly impairs the inhibitory activity of this compound, suggesting the involvement of other reactive sites. nih.gov
Stoichiometry and Specificity of Covalent Adduct Formation
Liquid chromatography-mass spectrometry (LC-MS/MS) analysis has been instrumental in demonstrating the specificity of the covalent adduct formation between this compound and SARM1. nih.gov These studies have shown that while several peptides containing cysteines from other proteins were identified, none of them were modified by this compound, indicating a high degree of specificity for SARM1. nih.gov The dominant modification occurs at Cys311, leading to an increase in its mass. nih.gov The binding of this compound to this allosteric site is thought to stabilize the inactive octameric structure of SARM1. elifesciences.org
Irreversible Kinetics and Time-Dependent Engagement of SARM1 by this compound
The interaction between this compound and SARM1 is characterized by irreversible kinetics. elifesciences.org This is evidenced by experiments showing that the inhibition of SARM1 by this compound is not reversible upon washing, in contrast to reversible inhibitors. elifesciences.org Furthermore, the inhibition is time-dependent, which is a hallmark of covalent inhibitors that form a stable bond with their target protein over time. elifesciences.org This irreversible engagement ensures a sustained blockade of SARM1 activation. elifesciences.org
Cellular Permeability of this compound and its Biological Implications
This compound is a cell-permeant compound, a property that is essential for its biological activity in cellular and in vivo models. medchemexpress.commedchemexpress.comnih.gov Its ability to cross cell membranes allows it to reach its intracellular target, SARM1, and exert its inhibitory effects. nih.govelifesciences.org This has been demonstrated in studies where this compound effectively reduced vincristine-induced cADPR production in neurons and protected axons from degeneration. medchemexpress.comnih.gov The cell permeability of this compound, coupled with its specific and irreversible mechanism of action, makes it a valuable pharmacological tool for studying the role of SARM1 in neurodegenerative diseases. medchemexpress.comresearchgate.netresearchgate.netnih.gov
Dehydronitrosonisoldipine As a Research Probe in Neurobiology
Investigation of Axonal Degeneration Mechanisms via SARM1 Inhibition
Dehydronitrosonisoldipine plays a crucial role in elucidating the mechanisms of axonal degeneration by inhibiting SARM1, a central player in this process. patsnap.comfrontiersin.org SARM1 possesses NADase activity, and its activation leads to the depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical cellular metabolite, triggering a cascade of events that result in axonal self-destruction. nih.govnih.govnih.govpnas.org
Research has shown that this compound acts as an allosteric inhibitor of SARM1. nih.govelifesciences.org It covalently modifies cysteine residues within the ARM domain of SARM1, with a particular impact on Cys311. elifesciences.orgnih.govelifesciences.org This modification locks the SARM1 protein into an inactive conformation, preventing its activation and the subsequent destructive NADase activity. elifesciences.orgelifesciences.orgbiorxiv.org By using this compound, researchers can effectively block this key step in the axonal degeneration pathway, allowing for detailed investigation of the downstream consequences and the role of SARM1 in various neurodegenerative conditions. medchemexpress.commedchemexpress.commedchemexpress.com
Table 1: Mechanism of this compound in SARM1 Inhibition
| Feature | Description | References |
|---|---|---|
| Target | Sterile Alpha and TIR Motif-containing 1 (SARM1) | medchemexpress.commedchemexpress.commedchemexpress.com |
| Mechanism | Irreversible, allosteric inhibition by blocking SARM1 activation | medchemexpress.comnih.govelifesciences.org |
| Molecular Action | Covalently modifies cysteine residues, particularly Cys311, in the ARM domain | elifesciences.orgnih.govelifesciences.org |
| Effect | Stabilizes SARM1 in an inactive conformation, preventing NAD+ depletion | elifesciences.orgelifesciences.orgbiorxiv.org |
Perturbation of cADPR Signaling Pathways in Neuronal Systems
This compound is also instrumental in studying the perturbation of cyclic ADP-ribose (cADPR) signaling pathways in neurons. medchemexpress.commedchemexpress.commedchemexpress.com cADPR is a second messenger molecule that mobilizes intracellular calcium, a critical process in neuronal signaling. researchgate.netnih.govnih.gov SARM1 is known to produce cADPR through its NADase activity. biorxiv.orgfrontiersin.orgbiorxiv.org
By inhibiting SARM1 activation, this compound effectively reduces the production of cADPR. medchemexpress.commedchemexpress.commedchemexpress.com This allows researchers to dissect the specific roles of SARM1-dependent cADPR production in various neuronal processes. For instance, studies have shown that this compound can inhibit the increase in cADPR levels that are activated by neurotoxic stimuli, such as vincristine (B1662923). medchemexpress.commedchemexpress.commedchemexpress.com This inhibitory action on cADPR production provides a powerful tool to explore how dysregulation of calcium signaling contributes to neuronal dysfunction and degeneration. The ability to pharmacologically manipulate cADPR levels through SARM1 inhibition opens avenues for understanding its role in both normal neuronal function and in pathological states. nii.ac.jp
Application in In Vitro Neuronal Models of Axonopathy (e.g., Vincristine-Induced Degeneration)
In vitro models of axonopathy are essential tools for studying the cellular and molecular mechanisms of nerve damage. nih.govresearchgate.netucf.edunih.gov this compound has proven to be a valuable compound in these models, particularly in studies of chemotherapy-induced peripheral neuropathy (CIPN). nih.govmdpi.com
Vincristine, a common chemotherapeutic agent, is known to induce axonal degeneration, a process in which SARM1 activation plays a key role. elifesciences.orgbiorxiv.orgnih.gov Researchers have utilized this compound in dorsal root ganglion (DRG) neuron cultures to protect against vincristine-induced axon degeneration. medchemexpress.comelifesciences.orgbiorxiv.orgmedchemexpress.commedchemexpress.com In these models, the application of this compound prevents the SARM1-mediated downstream effects, including NAD+ depletion and subsequent axonal breakdown. elifesciences.orgbiorxiv.org This protective effect allows for a controlled environment to study the specific contribution of SARM1 to this form of axonopathy and to screen for potential therapeutic interventions. mdpi.com
Table 2: Application of this compound in an In Vitro Axonopathy Model
| Model System | Inducing Agent | Effect of this compound | Key Findings | References |
|---|---|---|---|---|
| Dorsal Root Ganglion (DRG) Neurons | Vincristine | Protects axons from degeneration | Inhibits SARM1 activation and subsequent cADPR production | medchemexpress.comelifesciences.orgbiorxiv.orgmedchemexpress.commedchemexpress.com |
Elucidating SARM1's Contribution to Metabolic Dysregulation in Disease Models (e.g., Nf1-Null Mutants)
Recent research has implicated SARM1 in metabolic dysregulation in certain disease models, and this compound is proving to be a critical tool in these investigations. biorxiv.orgbiorxiv.org For example, in Drosophila models of Neurofibromatosis type 1 (NF1), a genetic disorder that can lead to a range of symptoms including metabolic disturbances, loss of the Nf1 gene leads to SARM1 hyperactivation. biorxiv.orgbiorxiv.org
This SARM1 hyperactivity in Nf1-null mutants results in significant NAD+ depletion, leading to a metabolic crisis that manifests as starvation-like phenotypes and sleep disturbances. biorxiv.orgbiorxiv.org Studies have shown that pharmacological inhibition of SARM1 using this compound can rescue these phenotypes. biorxiv.org Specifically, treatment with this compound increased both sleep and triglyceride levels in the Nf1-null mutants. biorxiv.org These findings highlight a novel link between NF1, SARM1-mediated metabolic dysfunction, and behavioral abnormalities, and demonstrate the utility of this compound in exploring the role of SARM1 as a metabolic sensor and its contribution to disease pathology. nih.govbiorxiv.orgbiorxiv.org
Methodological Advancements and Analytical Characterization Utilizing Dehydronitrosonisoldipine
High-Throughput Screening Platforms for Novel SARM1 Inhibitors
The discovery of Dehydronitrosonisoldipine (dHNN) as a SARM1 inhibitor was a result of sophisticated high-throughput screening (HTS) platforms designed to identify new therapeutic candidates for neurodegenerative disorders. elifesciences.orgnih.gov Researchers utilized a novel fluorescence-based assay to screen a library of approved drugs for their ability to inhibit SARM1's enzymatic activity. elifesciences.org
A key component of this platform was the development of fluorescent probes, such as PC6, a styryl-pyridine conjugate. nih.govbiorxiv.org In the presence of activated SARM1, PC6 is converted through a base-exchange reaction into a highly fluorescent product, PAD6. nih.govbiorxiv.org This conversion results in a substantial red shift in fluorescence, providing a sensitive and robust signal for monitoring SARM1 activity. nih.govbiorxiv.org The assay's sensitivity, with a detection limit of 48 ng/mL for NMN-activated SARM1, and its high selectivity over other enzymes like CD38, made it ideal for an HTS format. elifesciences.orgnih.gov
During a screen of approximately 2015 drugs, Nisoldipine was identified as a potent inhibitor. nih.govelifesciences.org Further investigation revealed that the true inhibitory agent was not Nisoldipine itself, but a derivative present in the sample, which was subsequently identified as dHNN. elifesciences.orgnih.govelifesciences.org This discovery highlights the power of HTS platforms not only in identifying hits but also in uncovering the precise bioactive molecules responsible for the observed effects.
Table 1: High-Throughput Screening for SARM1 Inhibitors
| Parameter | Description | Reference |
|---|---|---|
| Screening Method | Fluorescence-based assay monitoring SARM1 enzymatic activity. | elifesciences.org |
| Fluorescent Probe | PC6 (4-[(E)-2-(4-Ethoxyphenyl)vinyl]pyridine), a cell-permeant substrate that becomes highly fluorescent upon conversion by SARM1. | nih.govbiorxiv.org |
| Screening Library | Approved Drug Library (L1000) from TargetMol, containing ~2015 compounds. | nih.govelifesciences.org |
| Primary Hit | Nisoldipine. | elifesciences.org |
| Identified Active Compound | This compound (dHNN), a derivative found within the Nisoldipine sample. | elifesciences.orgelifesciences.org |
**4.2. Chromatographic and Spectrometric Approaches for this compound Analysis
The identification and characterization of dHNN relied heavily on advanced chromatographic and spectrometric techniques. These methods were essential for isolating the active compound, confirming its structure, and assessing its purity.
High-Performance Liquid Chromatography (HPLC) was a critical tool in the analysis of dHNN. nih.govbiorxiv.org After identifying Nisoldipine as a hit from the HTS, researchers used reverse-phase HPLC to separate the components of the UV-treated Nisoldipine sample. nih.gov By collecting fractions and testing their SARM1 inhibitory activity, they isolated the specific fraction containing the active compound. nih.gov
The HPLC elution profile of the active compound was then compared to that of an authentic, synthesized standard of dHNN, showing an identical retention time and confirming its identity. elifesciences.orgnih.govbiorxiv.org This comparative analysis was crucial for verification. Furthermore, HPLC was used to monitor the SARM1-catalyzed base-exchange reaction by separating the substrate (PC6) from the product (PAD6). nih.govbiorxiv.org The purity of dHNN standards is often confirmed by HPLC, with analytical data showing purities of 98% or higher. molnova.com Method development for related dihydropyridine (B1217469) compounds often utilizes a C8 or C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or 2-propanol and an acidic aqueous solution, with UV detection. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provided definitive structural confirmation of the active inhibitor. nih.govbiorxiv.org After isolation by HPLC, the active fraction was analyzed by HRMS, which determined its mass to be 370.15205 Da. elifesciences.orgnih.gov This mass was identical to the calculated mass of this compound (C20H22N2O5). nih.govispstandards.com
HRMS was also employed to characterize the fluorescent product, PAD6, formed during the HTS assay, confirming the mechanism of the screening platform. nih.govbiorxiv.orgbiorxiv.org In proteomic studies, the high mass accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) was essential for identifying peptides from the SARM1 protein that had been covalently modified by dHNN, thereby pinpointing the site of interaction. biorxiv.org
Table 2: Analytical Characterization of this compound
| Technique | Application | Key Finding | Reference |
|---|---|---|---|
| HPLC | Isolation and Identification | The active inhibitory compound's elution profile matched the authentic dHNN standard. | elifesciences.orgnih.govbiorxiv.org |
| HPLC | Reaction Monitoring | Successfully separated substrate (PC6) and product (PAD6) to validate the SARM1 activity assay. | nih.gov |
| HRMS | Structural Confirmation | Measured mass of the active compound was 370.15205 Da, matching the molecular formula of dHNN. | elifesciences.orgnih.gov |
| LC-MS/MS | Metabolite/Interaction Tracking | Identified specific peptide fragments of SARM1 covalently modified by dHNN. | biorxiv.org |
Proteomic Methodologies for Identifying Cysteine Reactivity and Ligand-Protein Interactions
Understanding the mechanism of action of dHNN required detailed proteomic investigations to map its interaction with SARM1. nih.govpnas.org Studies indicated that the inhibition by dHNN was irreversible and time-dependent, suggesting a covalent binding mechanism. nih.govbiorxiv.org The nitroso group of dHNN was proposed to covalently modify cysteine residues within the SARM1 protein. nih.gov
Using liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS), researchers analyzed SARM1 protein that had been treated with dHNN. nih.gov The results identified several peptides that were modified by the compound. nih.gov Among these, a peptide containing the cysteine residue at position 311 (Cys311), located in the autoregulatory ARM domain of SARM1, was identified as the dominant site of modification. elifesciences.orgnih.govelifesciences.org This finding was significant because the ARM domain is known to inhibit SARM1's activity.
Further proteomic analysis showed a high degree of specificity; while dHNN reacted with SARM1, no modifications were detected on cysteine-containing peptides from other proteins in the cell lysate, indicating a specific interaction. nih.govelifesciences.org However, subsequent research noted that while Cys311 is a primary target, mutagenesis of this residue only partially reduced the inhibitory effect of dHNN, suggesting that the compound may engage multiple cysteines on the SARM1 protein. pnas.orgnih.gov These chemical proteomic approaches have been pivotal in defining dHNN as a covalent inhibitor that allosterically locks SARM1 in an inactive state by modifying a key regulatory domain. elifesciences.orgpnas.org
Development of Cell-Based Assays for SARM1 Activity Monitoring
To confirm that dHNN is effective in a physiological context, robust cell-based assays were developed. elifesciences.orgnih.gov These assays were designed to monitor the activity of endogenous SARM1 in live cells, including HEK293T cells and primary neurons. elifesciences.orgnih.govelifesciences.org The cell-permeant nature of the fluorescent probe PC6 was leveraged for this purpose. nih.gov
In these assays, cells were treated with a cell-permeant activator of SARM1, such as CZ-48 (a mimetic of NMN), which dramatically increased the intracellular production of the fluorescent product PAD6. elifesciences.orgnih.gov This confirmed that PC6 could enter the cell and be converted by activated SARM1 in the cytosol. elifesciences.org
When cells were pre-incubated with dHNN, the subsequent activation of SARM1 by CZ-48 or by neurotoxic agents like vincristine (B1662923) was blocked, as measured by a lack of fluorescence increase or by monitoring downstream products like cyclic ADP-ribose (cADPR). medchemexpress.comnih.govmedchemexpress.com These experiments demonstrated that dHNN is cell-permeant and acts by preventing the activation of SARM1, rather than just inhibiting its enzymatic function post-activation. medchemexpress.commedchemexpress.commedchemexpress.com The ability to visualize SARM1 activation in live neurons further established that its activation precedes axon degeneration, a process that dHNN effectively blocks. elifesciences.orgnih.gov
Utilization as a Reference Standard in Analytical Method Development and Validation
This compound is recognized as a valuable analytical reference standard, particularly in the context of the pharmaceutical manufacturing of Nisoldipine. ispstandards.comsynzeal.com As a known related compound and potential impurity, its availability as a characterized standard is essential for quality control (QC) applications. ispstandards.com
Suppliers provide dHNN with detailed characterization data that complies with regulatory guidelines. ispstandards.comsynzeal.com This allows pharmaceutical analysts to use it for several key purposes:
Analytical Method Development: Creating new analytical methods, such as HPLC or GC assays, to detect and quantify impurities in Nisoldipine active pharmaceutical ingredients (API) and final drug products. ispstandards.comweblivelink.com
Method Validation (AMV): Validating these analytical methods to ensure they are accurate, precise, specific, and robust, as required by regulatory bodies for Abbreviated New Drug Application (ANDA) submissions. ispstandards.comsynzeal.com
Traceability: Serving as a reference point for traceability against official pharmacopeial standards (e.g., USP or EP). ispstandards.comweblivelink.com
The use of dHNN as a reference standard ensures that pharmaceutical products are consistently monitored for this impurity, maintaining their quality and compliance. ispstandards.comaxios-research.com
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing Dehydronitrosonisoldipine?
- Methodological Answer : Synthesis should follow protocols for calcium channel antagonists, with strict adherence to purity validation. Key steps include:
- Synthesis : Use nitrosation and dehydration reactions under controlled conditions (e.g., inert atmosphere).
- Characterization : Employ NMR, HPLC, and mass spectrometry (MS) to confirm structural integrity. For purity, use HPLC with UV detection (λ = 254 nm) and report retention time consistency .
- Data Reporting : Include spectral data (e.g., ¹H/¹³C NMR peaks) in supplementary materials, adhering to journal guidelines to avoid redundancy in the main text .
Q. Table 1: Analytical Techniques for Characterization
| Technique | Parameters | Detection Limit | Reference |
|---|---|---|---|
| HPLC | C18 column, 70:30 MeOH:H2O | 0.1% impurity | |
| NMR | 400 MHz, DMSO-d6 | 95% purity threshold | |
| MS | ESI+, m/z 500–600 | ±0.01 Da accuracy |
Q. How does this compound function as a calcium channel antagonist, and what assays validate this mechanism?
- Methodological Answer :
- Mechanism : Binds to L-type calcium channels, inhibiting Ca²⁺ influx in vascular smooth muscle cells. Validate via:
- In vitro patch-clamp assays using HEK293 cells expressing Cav1.2 channels.
- Calcium flux assays (e.g., Fluo-4 AM dye) in primary cardiomyocytes .
- Dose-Response Curves : Report IC₅₀ values with 95% confidence intervals. Compare to reference antagonists (e.g., nifedipine) to establish relative potency .
Q. What protocols ensure the assessment of this compound’s purity (>98%) in research settings?
- Methodological Answer :
- HPLC : Use a reverse-phase column with a gradient elution (acetonitrile/water + 0.1% TFA). Calculate purity as the percentage area of the main peak.
- Thermogravimetric Analysis (TGA) : Confirm absence of solvents/residues (<0.5% weight loss at 150°C) .
- Batch Consistency : Replicate synthesis across three independent batches and statistically compare purity (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How can researchers optimize this compound’s bioactivity through structural modifications?
- Methodological Answer :
- Rational Design : Modify the nitroso group or dihydropyridine ring to enhance binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with calcium channel α1 subunits.
- SAR Studies : Synthesize derivatives and test in calcium flux assays. Prioritize compounds with >10-fold lower IC₅₀ than the parent molecule .
- Data Interpretation : Apply linear regression to correlate structural parameters (e.g., logP, polar surface area) with activity .
Q. What strategies resolve contradictions in reported efficacy across experimental models (e.g., in vitro vs. ex vivo)?
- Methodological Answer :
- Systematic Review : Compile data from ≥10 studies, noting variables like cell type, incubation time, and buffer composition. Use PRISMA guidelines for bias assessment .
- Contradiction Analysis : Apply TRIZ principles to identify technical contradictions (e.g., potency vs. solubility). Test hypotheses via comparative assays under standardized conditions .
- Meta-Analysis : Calculate pooled effect sizes (Cohen’s d) and heterogeneity (I² statistic) using RevMan software .
Q. How should researchers address discrepancies between in vitro potency and in vivo pharmacokinetics?
- Methodological Answer :
- PK/PD Modeling : Integrate in vitro IC₅₀ data with in vivo plasma concentration-time profiles (e.g., using Phoenix WinNonlin). Adjust for protein binding and tissue distribution .
- Species-Specific Differences : Compare metabolite profiles in rodents vs. human hepatocytes. Use LC-MS/MS to identify active/inactive metabolites .
- Dose Escalation : Design preclinical trials with staggered dosing (e.g., 0.1–10 mg/kg) to establish therapeutic index .
Q. What predictive modeling approaches assess this compound’s therapeutic potential in cardiovascular diseases?
- Methodological Answer :
- Machine Learning : Train models on datasets linking calcium antagonist structures to clinical outcomes (e.g., hypertension reduction). Use Random Forest or SVM algorithms .
- In Silico Toxicity : Predict off-target effects via SwissADME or ProTox-II. Validate predictions in zebrafish models for cardiotoxicity .
Q. How can this compound be integrated into combination therapies for synergistic effects?
- Methodological Answer :
- Synergy Screening : Use Chou-Talalay assays to test combinations with β-blockers or ACE inhibitors. Calculate combination index (CI) values: CI < 1 indicates synergy .
- Mechanistic Studies : Perform transcriptomic analysis (RNA-seq) on treated tissues to identify pathways enhanced by combination therapy .
Data Reporting and Reproducibility
Q. What guidelines ensure reproducible experimental data for this compound studies?
- Methodological Answer :
- MIAME Compliance : Document all assay conditions (e.g., cell passage number, buffer pH) in supplementary materials .
- Code Sharing : Deposit analysis scripts (e.g., R/Python) in repositories like GitHub or Zenodo .
- Negative Controls : Include vehicle (DMSO) and reference antagonist (e.g., nifedipine) in every experiment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
